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An in-depth technical guide on the structure-activity relationship of CTOP (D-Phe-Cys-Tyr-D-
Trp-Orn-Thr-Pen-Thr-NH2) and its analogs, designed for researchers, scientists, and drug
development professionals.

Abstract

CTOP, a cyclic octapeptide, is a cornerstone pharmacological tool renowned for its high
potency and selectivity as a p-opioid receptor (MOR) antagonist.[1] Its constrained cyclic
structure, formed by a disulfide bridge between Cys2 and Pen’, provides a rigid scaffold that
has been extensively studied to elucidate the molecular interactions governing MOR binding
and function. Understanding the structure-activity relationship (SAR) of CTOP is critical for the
rational design of novel opioid receptor ligands, including potent antagonists for research, and
potentially, new therapeutics with tailored properties. This guide provides a comprehensive
overview of the SAR of CTOP and its key analogs, details the experimental protocols used for
their evaluation, and visualizes the associated signaling pathways and workflows.

The CTOP Scaffold: A Potent and Selective MOR
Antagonist
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CTOP (H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NHz) is a somatostatin analog that was found
to be a highly selective antagonist for the y-opioid receptor.[2][3] Its high affinity for the MOR,
coupled with significantly lower affinity for & and k opioid receptors, makes it an invaluable tool
for isolating and studying MOR-mediated effects both in vitro and in vivo.[1]

The primary structure and key features of CTOP include:

An eight-amino-acid cyclic structure.

o Adisulfide bridge between the Cysteine at position 2 and the Penicillamine (Pen) at position
7. This cyclization is crucial for imposing conformational rigidity, which is believed to pre-
organize the peptide into a conformation favorable for receptor binding and contributes to its
high affinity and stability.[4]

 D-amino acids at positions 1 (D-Phe) and 4 (D-Trp), which enhance stability against
proteolytic degradation.[4]

e A C-terminal amide (Thr-NHz), a common modification in bioactive peptides that increases
stability and mimics the charge of a subsequent peptide bond.

The binding affinity of CTOP for the p-opioid receptor is in the low nanomolar to sub-nanomolar
range, while its affinity for the d-opioid receptor is several thousand-fold lower.[2]

H-Opioid Receptor 0-Opioid Receptor Selectivity (DOR Ki

Compound
(MOR) Ki (nM) (DOR) Ki (nM) | MOR Ki)

CTOP 0.96-2.8 > 10,000 > 3,500 - 10,000

Data compiled from references:[1][4]

Structure-Activity Relationship (SAR) of CTOP
Analogs

Systematic modification of the CTOP structure has revealed critical insights into the residues
and conformations required for high-affinity MOR binding and antagonism.

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/2563293/
https://researchers.mq.edu.au/en/publications/the-%CE%BC-opioid-receptor-antagonist-d-phe-cys-tyr-d-trp-orn-thr-pen-/
https://www.rndsystems.com/cn/products/ctop_1578
https://pmc.ncbi.nlm.nih.gov/articles/PMC9963138/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9963138/
https://pubmed.ncbi.nlm.nih.gov/2563293/
https://www.rndsystems.com/cn/products/ctop_1578
https://pmc.ncbi.nlm.nih.gov/articles/PMC9963138/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Key SAR Insights Diagram

CTOP Backbone: D-Phe!-c[Cys?-Tyr3-D-Trp*-Orn®>-Thr®-Pen’]-Thr®-NH2

Disulfide Bridge v
(Essential for Rigidity)
D-Phet Cys? Tyr? D-Trp* Orn® S Thre Pen’ Thré-NH2

SAR Insights

Position 5 (Orn):

Positively charged side chain is crucial.
Orn -> Arg (CTAP) retains high affinity and selectivity.

Position 1 (D-Phe):
L@ Aromatic ring is critical.
Maintains high affinity.

Click to download full resolution via product page

Caption: Key SAR takeaways for the CTOP peptide scaffold.

Quantitative SAR Data for CTOP Analogs

The following table summarizes the binding affinities and selectivities of key CTOP analogs,
highlighting the impact of specific amino acid substitutions.
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Analog

Position

Modificati
on

MOR Ki
(nM)

DOR Ki
(nMV)

Selectivit
y
(DOR/MO
R)

Key
Finding

CTOP

Ornithine
(Orn)

>10,000

>5,000

Parent
compound,
high affinity
and

selectivity.

CTAP

Arginine
(Arg)

>10,000

>3,000

Substitutio
n with
another
basic
residue
retains
high MOR
affinity and
selectivity.

3]

[Trp*,Arg?]
CTOP

4,5

L-Trp, Arg

>100

>10,000

D-
configurati
on at
position 4
is critical
for high
affinity.

OL-CTOP

N/A

Bicyclic

analog

A novel
bicyclic
analog
designed
for
improved
stability
and brain
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penetration

[4]

Note: This table is illustrative. Finding a comprehensive, directly comparable dataset for a wide
range of analogs is challenging due to variations in experimental conditions across different
studies.

The primary takeaway from SAR studies is the critical importance of the basic, positively
charged residue at position 5 (Ornithine). Replacing it with another basic amino acid like
Arginine (to create CTAP) results in a similarly potent and selective MOR antagonist.[3] This
suggests a key electrostatic interaction between this position and a negatively charged residue
within the MOR binding pocket. The aromatic residues at positions 1, 3, and 4 also play
significant roles in receptor binding, likely through hydrophobic and aromatic stacking
interactions.

Signaling Pathway of the pu-Opioid Receptor

The p-opioid receptor is a canonical G-protein coupled receptor (GPCR). Its activation by an
agonist (e.g., morphine, DAMGO) initiates a downstream signaling cascade that ultimately
leads to the modulation of neuronal excitability and neurotransmitter release. CTOP, as a
competitive antagonist, binds to the receptor but does not activate it, thereby blocking the
effects of agonists.

MOR Signaling Pathway (Antagonized by CTOP)
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Caption: Agonist vs. Antagonist action at the p-opioid receptor.
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Mechanism of Action:
e Agonist Binding: An agonist binds to the MOR, inducing a conformational change.

o G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the
a-subunit of the associated inhibitory G-protein (Gi/0).

o Downstream Effects: The dissociated Gai/o and Gy subunits mediate downstream effects:

o Inhibition of Adenylyl Cyclase: Gai/o inhibits adenylyl cyclase, reducing the conversion of
ATP to cyclic AMP (cCAMP).

o lon Channel Modulation: Gy subunits directly interact with ion channels, leading to the
inhibition of voltage-gated Ca2* channels (reducing neurotransmitter release) and the
activation of G-protein-gated inwardly rectifying K+ channels (causing hyperpolarization).

e Antagonist Action: CTOP binds to the same site as the agonist but does not induce the
conformational change necessary for G-protein activation, thereby blocking all downstream
signaling.

Experimental Protocols for SAR Evaluation

The characterization of CTOP and its analogs relies on a tiered approach, moving from in vitro
binding and functional assays to in vivo models of opioid action.

General Experimental Workflow
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Caption: Standard workflow for opioid peptide drug discovery.

In Vitro Protocols

Radioligand Binding Assay (for Affinity - Ki) This assay measures the affinity of a compound
(like CTOP) for a receptor by quantifying its ability to displace a known radiolabeled ligand.

 Membrane Preparation: Brain tissue (e.g., rat brain) or cells expressing the target receptor

(e.g., MOR-CHO cells) are homogenized in a buffer and
membrane fraction containing the receptors.

centrifuged to isolate the cell
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Incubation: A fixed concentration of a selective radioligand (e.g., [*(HIDAMGO for MOR) is
incubated with the membrane preparation in the presence of varying concentrations of the
unlabeled test compound (CTOP or analog).

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating
the bound radioligand from the unbound.

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation
counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (ICso) is determined. The inhibition constant (Ki) is then calculated
using the Cheng-Prusoff equation: Ki = 1Cso / (1 + [L]/Ks), where [L] is the concentration of
the radioligand and Ko is its dissociation constant.

GTPyS Binding Assay (for Functional Activity) This assay measures the functional
consequence of receptor activation—the binding of GTP to the G-protein. It can distinguish
between agonists, partial agonists, and antagonists.

e Assay Components: The assay includes receptor-containing membranes, the test
compound, and a non-hydrolyzable GTP analog labeled with a radioisotope, [3*>S]GTPYS.

Incubation:

o To measure agonist activity, membranes are incubated with varying concentrations of the
test compound. Agonists will stimulate the binding of [3°S]GTPyS.

o To measure antagonist activity, membranes are incubated with a fixed concentration of a
known agonist (like DAMGO) in the presence of varying concentrations of the test
compound (CTOP). Antagonists will inhibit the agonist-stimulated [3>S]GTPyS binding.

Separation and Quantification: Similar to the binding assay, bound [3>S]GTPyS is separated
from unbound via filtration and quantified by scintillation counting.

Data Analysis: For antagonists, the 1Cso value for the inhibition of agonist-stimulated binding
is determined. This provides a measure of the antagonist's potency.
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In Vivo Protocols

Rat Warm-Water Tail-Withdrawal Assay (for Antinociception) This is a standard in vivo model to
assess the analgesic (or anti-analgesic) effects of opioid compounds.[5]

o Acclimatization: Rats are gently restrained, and their tails are marked. They are allowed to
acclimate to the testing environment.

o Baseline Measurement: The distal portion of the tail is immersed in a constant temperature
water bath (e.g., 55°C), and the latency to flick or withdraw the tail is recorded. A cut-off time
(e.g., 15-20 seconds) is used to prevent tissue damage.

e Drug Administration:

o To test the antagonist effect of CTOP, the animal is pre-treated with CTOP (often via
intracerebroventricular injection due to poor blood-brain barrier penetration).[4]

o After a set pre-treatment time, a standard dose of an agonist (e.g., morphine) is
administered.

o Post-Treatment Measurement: At various time points after agonist administration, the tail-
withdrawal latency is measured again.

o Data Analysis: The antagonist's effect is quantified by its ability to block or reverse the
increase in tail-withdrawal latency produced by the agonist. Dose-response curves can be
generated to determine the antagonist's potency in vivo.[5]

Conclusion

The structure-activity relationship of CTOP has been extensively mapped, revealing that its
potent and selective p-opioid antagonism is governed by a combination of conformational
rigidity and specific pharmacophoric features, most notably the basic residue at position 5. This
deep understanding has not only solidified CTOP's role as an essential research tool but also
provides a robust framework for the design of new peptide-based opioid ligands. Future
directions may focus on modifying the CTOP scaffold to improve pharmacokinetic properties,
such as blood-brain barrier permeability, to develop systemically active antagonists or novel
biased ligands.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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